molecular formula C8H12ClN3O B13282535 4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine

4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13282535
M. Wt: 201.65 g/mol
InChI Key: BGDFTJKIYJOTFP-UHFFFAOYSA-N
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Description

4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorine atom at the 4th position and an oxan-4-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(oxan-2-yl)indazole
  • 3-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]-2-(oxan-4-yl)propanoic acid
  • 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives

Uniqueness

4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the oxan-4-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-1-(oxan-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H12ClN3O/c9-7-5-12(11-8(7)10)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11)

InChI Key

BGDFTJKIYJOTFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=C(C(=N2)N)Cl

Origin of Product

United States

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